molecular formula C7H10O B8628993 Hept-4-ynal CAS No. 21891-36-1

Hept-4-ynal

Cat. No.: B8628993
CAS No.: 21891-36-1
M. Wt: 110.15 g/mol
InChI Key: OFCRWKNWYKHWOS-UHFFFAOYSA-N
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Description

However, extensive data exists for its structural analogs, 4-heptenal (Z) and (E)-4-heptenal, which are α,β-unsaturated aldehydes with a double bond at position 3. These isomers are critical in flavor chemistry and organic synthesis due to their reactive aldehyde group and stereochemical properties . This article compares these isomers with other aldehydes and highlights their distinct physicochemical and analytical characteristics.

Properties

CAS No.

21891-36-1

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

hept-4-ynal

InChI

InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h7H,2,5-6H2,1H3

InChI Key

OFCRWKNWYKHWOS-UHFFFAOYSA-N

Canonical SMILES

CCC#CCCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hept-4-ynal can be synthesized through several methods. One common method involves the partial oxidation of 4-heptyn-1-ol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves the catalytic dehydrogenation of 4-heptyn-1-ol. This process requires a suitable catalyst, such as palladium on carbon (Pd/C), and is conducted under elevated temperatures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

Hept-4-ynal undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to 4-heptynoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to 4-heptyn-1-ol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Addition: The triple bond in this compound allows for addition reactions, such as hydroboration-oxidation, to form 4-heptenal.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Addition: Borane (BH3) followed by hydrogen peroxide (H2O2) for hydroboration-oxidation

Major Products Formed

    Oxidation: 4-Heptynoic acid

    Reduction: 4-Heptyn-1-ol

    Addition: 4-Heptenal

Scientific Research Applications

Hept-4-ynal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: this compound is used in studies involving enzyme inhibition and metabolic pathways due to its reactive aldehyde group.

    Industry: this compound is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Hept-4-ynal involves its reactive aldehyde group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to inhibit enzymes by forming stable adducts with active site residues. The triple bond in this compound also enables it to participate in addition reactions, further expanding its range of interactions.

Comparison with Similar Compounds

Critical Analysis of Evidence

  • Contradictions/Gaps: No direct data on hept-4-ynal (a triple-bond analog) is provided, limiting comparisons to double-bond aldehydes. Retention indices for (E)-4-heptenal are missing, complicating a full stereochemical comparison .
  • Strengths :
    • Detailed GC-MS data for (Z)-4-heptenal validates its identification in complex mixtures .
    • Structural clarity from InChIKeys distinguishes Z/E isomers unambiguously .

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